molecular formula C11H23ClN2O B2395975 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride CAS No. 2155852-08-5

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride

Cat. No.: B2395975
CAS No.: 2155852-08-5
M. Wt: 234.77
InChI Key: XBWGPMVQXQRPAV-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride is an organic compound with the molecular formula C11H22N2O·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride typically involves the reaction of cyclohexylamine with methylbutanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amides, primary amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-cyclohexyl-N-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9;/h9-10H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWGPMVQXQRPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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